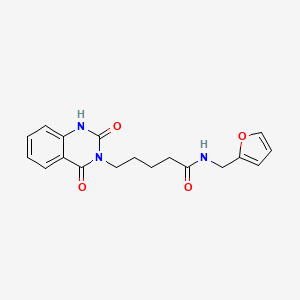

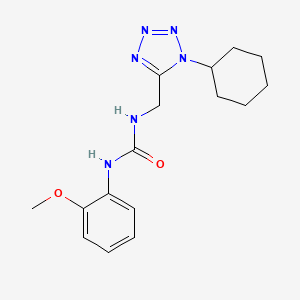

![molecular formula C21H20ClN3O3 B2358277 4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946372-88-9](/img/structure/B2358277.png)

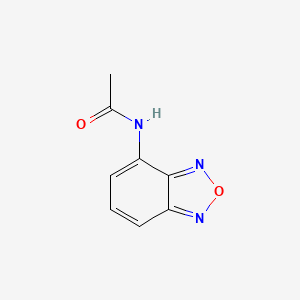

4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It is involved in the inhibition of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Synthesis Analysis

The synthesis of this compound involves a series of reactions . The compound was prepared through the condensation reaction of 2-chlorobenzaldehyde with pyrrolopyrimidinehydrazide . All the newly synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula [C 13 H 10 ClN 5 ] . The compound acts as a bidentate ligand and coordinates with central metal ions through nitrogen of azomethine and pyrrolo groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a condensation reaction . The compound was prepared through the condensation reaction of 2-chlorobenzaldehyde with pyrrolopyrimidinehydrazide .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

- A related compound, 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione, crystallizes as a dimethylformamide solvate and exhibits a planar fused-ring system. It is linked by paired N-H...O hydrogen bonds into centrosymmetric dimers, which are themselves linked into chains by a single C-H.pi(arene) hydrogen bond. This structure is significant in understanding the molecular interactions and stability of similar compounds (Low et al., 2004).

Chemosensor Applications

- The compound 4-(4-chlorophenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione has been studied for its sensitivity towards Hg2+ ions. It exhibited excellent sensitivity by increasing the absorption upon the addition of different cations, with a detection limit of 3.76 × 10–7 M. This indicates potential applications in environmental monitoring and chemical sensing (Jamasbi et al., 2021).

Photoluminescence and Electronic Applications

- Symmetrically substituted diketopyrrolopyrrole derivatives, related to the queried compound, were synthesized and demonstrated photoluminescence with shifts in maximum absorption and emission bands depending on the electron-donating strength of the substituent. These properties suggest potential applications in optoelectronic materials and biological systems (Zhang et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the src family of protein tyrosine kinases , and Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .

Mode of Action

Similar compounds have been reported to inhibit the src family of protein tyrosine kinases , and PARP-1 , compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to dna repair and cellular signaling .

Pharmacokinetics

Similar compounds have been reported to be soluble in dmso at a concentration of 25 mg/ml .

Result of Action

Similar compounds have shown promising activity as potent inhibitors with high cytotoxicity against certain cell lines .

Action Environment

Similar compounds have been reported to be stable at -20°c for up to three months .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its inhibitory activity towards PARP-1 and its anti-proliferative activity against various human cancer cell lines . Further studies could also investigate its potential use in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism .

Eigenschaften

IUPAC Name |

4-(2-chlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-28-14-8-6-13(7-9-14)10-11-25-12-17-18(20(25)26)19(24-21(27)23-17)15-4-2-3-5-16(15)22/h2-9,19H,10-12H2,1H3,(H2,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNXTCKXARMVQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2358199.png)

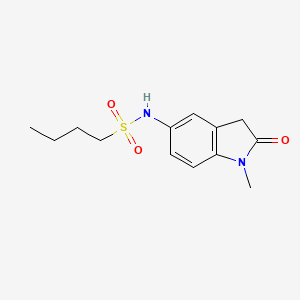

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B2358204.png)

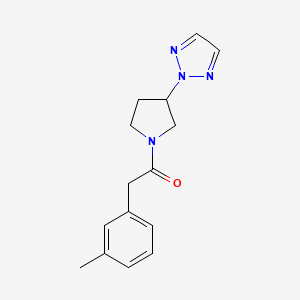

![(Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2358206.png)

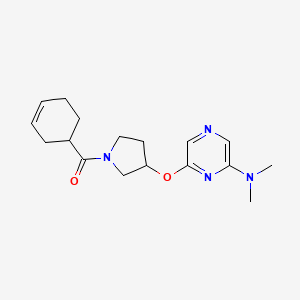

![(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2358212.png)

![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)